molecular formula C13H15N3O3S2 B5689047 N-{5-[2-(4-Methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}acetamide

N-{5-[2-(4-Methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}acetamide

Cat. No.: B5689047
M. Wt: 325.4 g/mol
InChI Key: YEPQCDLVTNWVDQ-UHFFFAOYSA-N
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Description

N-{5-[2-(4-Methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-9-3-5-11(6-4-9)21(18,19)8-7-12-15-16-13(20-12)14-10(2)17/h3-6H,7-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPQCDLVTNWVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-Methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine to form an intermediate, which is then reacted with 1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-Methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{5-[2-(4-Methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[2-(4-Methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[2-(4-Methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}acetamide stands out due to its unique thiadiazole ring, which imparts stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of new materials and pharmaceuticals .

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